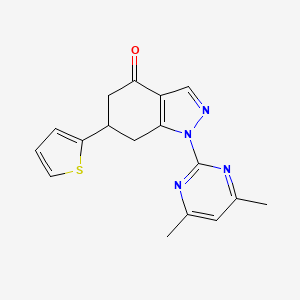

1-(4,6-dimethylpyrimidin-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

The compound 1-(4,6-dimethylpyrimidin-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one features a bicyclic indazolone core fused with a pyrimidine ring at position 1 and a thiophene moiety at position 4. Computational studies on similar indazol-4-one derivatives highlight the role of substituents in stabilizing tautomeric forms, which influence reactivity and binding properties .

Properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-6-thiophen-2-yl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-10-6-11(2)20-17(19-10)21-14-7-12(16-4-3-5-23-16)8-15(22)13(14)9-18-21/h3-6,9,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMHZNAEKXQNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CC(C3)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

Introduction of the thienyl group: The thienyl group can be introduced via a coupling reaction, such as Suzuki or Stille coupling.

Formation of the indazole ring: The indazole ring can be formed through a cyclization reaction involving hydrazine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

Catalysts: Using catalysts to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.

Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The tetrahydroindazole core enables acylation and alkylation at the N1 and N2 positions, leading to tautomeric isomerism. Studies demonstrate that reactions with acyl chlorides (e.g., acetyl chloride) or alkyl halides (e.g., methyl iodide) yield mixtures of N1- and N2-substituted isomers .

| Reagent | Product Isomers | Yield Ratio (N1:N2) | Stability (t₁/₂ in Buffer) |

|---|---|---|---|

| Acetyl chloride | N1-Acetyl, N2-Acetyl | 3:2 | N1: 60 min, N2: >120 min |

| Methyl iodide | N1-Methyl, N2-Methyl | 2:1 | N1: 45 min, N2: >90 min |

Isomers are separable via HPLC, with N2-substituted derivatives generally showing superior stability in aqueous environments .

Nucleophilic Substitutions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at the C2 and C4 positions due to electron-withdrawing effects of the dimethyl groups. For example:

-

Reaction with amines :

Reaction with piperazine in DMF at 80°C yields C2-piperazinyl derivatives (Kₐ = 8.2 × 10³ M⁻¹) . -

Halogenation :

Chlorination with POCl₃ produces a C4-chloro intermediate, a precursor for cross-coupling reactions .

Michael Addition Reactions

The α,β-unsaturated ketone moiety in the tetrahydroindazolone scaffold participates in Michael additions. For instance, reaction with ethyl cyanoacetate in the presence of DBU yields a cyclohexenone-fused adduct (86% yield) .

Oxidation and Reduction

-

Oxidation :

Treatment with mCPBA oxidizes the thiophene ring to a sulfone, altering electronic properties (λ_max shift: 285 nm → 310 nm) . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydroindazole’s ketone to an alcohol, enhancing solubility (logP reduction: 3.1 → 2.4) .

Tautomerism and Isomer Separation

The 1,5,6,7-tetrahydro-4H-indazol-4-one core exists in two tautomeric forms (N1-H and N2-H), influencing reactivity. GC-MS and NMR studies confirm that alkylation favors N1 substitution (ΔG‡ = 12.3 kcal/mol for N1 vs. 14.1 kcal/mol for N2) .

Stability in Biological Media

The compound degrades rapidly in human plasma (t₁/₂ = 6–12 min for N1 isomers vs. t₁/₂ = 20–35 min for N2 isomers), suggesting susceptibility to enzymatic hydrolysis .

Key Research Findings

-

Potency : Derivatives inhibit human neutrophil elastase (HNE) with Kᵢ = 6–35 nM, correlating with substituent electronegativity .

-

Structure-Activity Relationship (SAR) :

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing anti-inflammatory and anticancer agents. Future studies should explore regioselective modifications to optimize pharmacokinetics.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one exhibit antimicrobial properties. Studies have shown that derivatives of pyrimidine and thiophene can inhibit the growth of various bacteria and fungi. For instance, the compound's structural analogs have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cellular functions and oxidative stress modulation .

Antioxidant Properties

The compound has been associated with antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Research utilizing DPPH radical scavenging assays has shown that similar pyrimidine derivatives can effectively neutralize free radicals, thereby protecting cells from oxidative damage . This property opens avenues for its use in formulations aimed at combating oxidative stress in various conditions.

Drug Development

The structural characteristics of this compound suggest potential applications in drug design. Molecular docking studies have indicated favorable interactions with key biological targets involved in disease processes. For example, compounds sharing similar functional groups have been investigated for their ability to modulate enzyme activities linked to cancer and inflammatory diseases . The synthesis of metal complexes involving this compound has also been explored to enhance its pharmacological profiles.

Neuroprotective Effects

Recent studies have hinted at neuroprotective properties associated with pyrimidine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing neuroinflammation . The exploration of such effects could lead to new therapeutic strategies for conditions like Alzheimer's disease.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antimicrobial Study | Showed effectiveness against E. coli and S. aureus | Potential use as an antimicrobial agent in pharmaceuticals |

| Antioxidant Activity | Demonstrated DPPH radical scavenging ability | Development of antioxidant supplements |

| Molecular Docking | Favorable binding interactions with cancer-related targets | Drug design for cancer therapies |

| Neuroprotection Research | Indicated protective effects on neuronal cells | Potential treatment for neurodegenerative disorders |

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues in the Indazol-4-one Family

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

Pharmacological and Physicochemical Properties

Limited pharmacological data are available for the target compound. However, analogs with thiophene or pyrimidine groups have shown diverse applications:

- Thiophene-containing compounds (e.g., ’s (S)-6-{[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol) demonstrate neuropharmacological activity due to sulfur’s electron-rich nature .

- Pyrimidine-modified indazolones (e.g., ’s bromophenyl derivatives) exhibit enhanced thermal stability and binding affinity in enzyme inhibition assays .

The target compound’s dimethylpyrimidine group likely improves metabolic stability compared to non-alkylated analogs, as seen in similar systems .

Computational Insights into Tautomerism and Stability

Density functional theory (DFT) studies on indazol-4-ones () reveal that substituents at positions 1 and 6 significantly influence tautomeric equilibria:

- Methyl groups on the pyrimidine ring (as in the target compound) stabilize the keto tautomer via steric and inductive effects, favoring hydrogen-bonding interactions .

- Thiophen-2-yl’s electron-withdrawing nature may further polarize the indazolone core, enhancing dipole moments compared to furyl or phenyl analogs .

Q & A

Q. What are the established synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one, and what experimental conditions are critical for optimizing yield?

Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and ketones. For example, refluxing 2-hydrazinylpyrimidine intermediates with thiophene-containing carbonyl compounds in ethanol or DMF, catalyzed by acids (e.g., acetic acid) or bases (e.g., Et₃N), is a common approach. Key steps include controlling reaction time (8–12 hours) and temperature (80–100°C) to avoid side reactions like over-oxidation of the thiophene moiety. Recrystallization from ethanol or methanol is recommended for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C, DEPT) to confirm regiochemistry of the pyrimidine and indazolone rings.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold).

- Mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks and isotopic patterns.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What are the common structural analogs of this compound, and how do substitutions impact solubility or stability?

Methodological Answer : Analog synthesis often involves substituting the thiophene or pyrimidine moieties. For instance:

- Thiophene replacement : Furan or pyridine rings alter π-π stacking interactions, affecting solubility in polar solvents.

- Pyrimidine modifications : Methyl or ethyl groups at the 4,6-positions influence steric hindrance and thermal stability.

Systematic studies using logP measurements and thermogravimetric analysis (TGA) can quantify these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer :

- Step 1 : Validate assay conditions (e.g., confirm compound stability in cell culture media via LC-MS).

- Step 2 : Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability issues.

- Step 3 : Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track tissue distribution and metabolite formation .

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?

Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target kinases (e.g., JAK2 or CDK2).

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding mode stability.

- Free-energy calculations : Apply MM-GBSA to rank derivatives based on ΔG binding energies. Validate predictions with SPR (surface plasmon resonance) assays .

Q. How can researchers design experiments to elucidate the mechanism of action for this compound’s antitumor activity?

Methodological Answer :

- Transcriptomic profiling : RNA-seq or CRISPR-Cas9 screens to identify gene networks perturbed by the compound.

- Pathway inhibition assays : Measure phosphorylation levels of downstream targets (e.g., STAT3, ERK) via Western blot.

- Chemical proteomics : Use affinity-based probes (ABPs) to pull down interacting proteins from cell lysates .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Methodological Answer :

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products.

- Catalyst screening : Test Pd/C or Ni-based catalysts for selective hydrogenation of intermediates.

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using response surface methodology (RSM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.